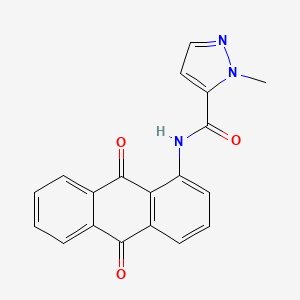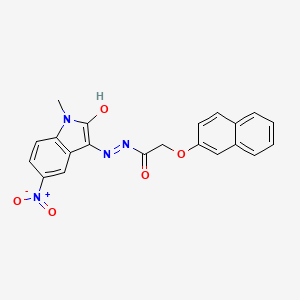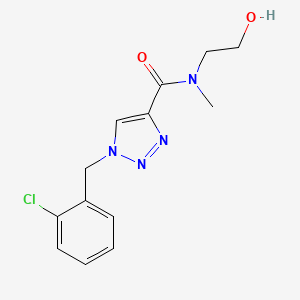
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a synthetic peptide that was first synthesized in 1996 by researchers at the University of California, San Francisco. Since its discovery, DAPTA has been used in a variety of scientific applications, including drug discovery, molecular biology, and immunology.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide works by binding to the CD4 receptor on the surface of cells, preventing the entry of HIV into the cell. The CD4 receptor is the primary receptor used by HIV to enter cells, making it an attractive target for antiretroviral drugs. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antiretroviral properties, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide binds specifically to the CD4 receptor, making it a highly targeted molecule. This specificity makes N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide an attractive candidate for the development of new antiretroviral drugs. However, the synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of new antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments. Another potential application is in the treatment of autoimmune diseases. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the potential applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used to create peptides and small proteins. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the stepwise addition of amino acids to a solid support, which is then chemically modified to create the final peptide. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including drug discovery, molecular biology, and immunology. One of the primary applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is in the development of antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-22-15(9-10-20-22)19(25)21-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMESAMRLYKACAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
